molecular formula C24H46O6 B1593793 Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester CAS No. 7346-78-3

Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester

Cat. No. B1593793
CAS RN: 7346-78-3
M. Wt: 430.6 g/mol
InChI Key: RCGZRZBMXNWTFH-UHFFFAOYSA-N
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Description



  • Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester is a chemical compound with the molecular formula C24H46O6 .

  • It is commonly known as DOE or Dioctyl adipate .

  • DOE is a colorless and odorless liquid ester widely used in various applications.





  • Synthesis Analysis



    • The synthesis of DOE involves the esterification of decanoic acid with a hydroxyl group-containing compound, such as glycerol or propylene glycol.

    • Further details on specific synthetic routes would require a more in-depth literature review.





  • Molecular Structure Analysis



    • The molecular formula of DOE is C24H46O6 .

    • It consists of a decanoic acid moiety linked to a three-ethoxy group chain.





  • Chemical Reactions Analysis



    • DOE can undergo typical ester reactions, including hydrolysis, transesterification, and oxidation.

    • Specific reaction mechanisms would depend on the conditions and reagents used.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 430.6 g/mol

    • Melting Point : Not specified

    • Boiling Point : Not specified

    • Density : 0.893 g/cm³

    • Solubility : Soluble in alcohol and ether, slightly soluble in water.




  • Scientific Research Applications

    Photocatalytic Vesicle Formation

    A study reported the use of photoinduced electron transfer to drive reductive cleavage of a decanoic acid ester precursor, resulting in the formation of vesicles. This process represents the transformation of nonstructure forming molecules into amphiphiles that spontaneously assemble into vesicles, using an external energy source (DeClue et al., 2009).

    Fuel Properties and Synthesis

    Research on the esterification of decanoic acid with ethanol in the presence of solid acid catalysts highlights its importance as a platform chemical for biodiesel production and explores its optimal synthesis conditions and fuel properties (Lamba et al., 2018).

    Enzymatic Transesterification

    A comparison between chemical and enzymatic methods for the transesterification of waste fish oil fatty ethyl esters showed the enzymatic methodology's efficiency, especially with larger alcohols due to the high stability and recoverability of immobilized enzymes (Angulo et al., 2020).

    Sortase A Inhibitors

    A FRET-based assay was used to discover a new class of sortase A inhibitors, which could tackle Gram-positive pathogens. Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate was identified as an example of this new class, showing potential for antibiofilm activity (Maggio et al., 2016).

    Reversible Thermochromic Ink Solvents

    A thesis conducted the structural characterization of reversible thermochromic ink solvents, including decanoic acid derivatives. This study reported the characterization results for the first time, suggesting potential applications in thermochromic inks (Yu Zong-yuan, 2012).

    Safety And Hazards



    • Safety information for DOE is not readily available in the provided sources.

    • Always consult safety data sheets and relevant literature for specific safety guidelines.




  • Future Directions



    • Research on DOE could focus on its applications in various industries, such as plasticizers, lubricants, or pharmaceuticals.

    • Investigate potential modifications to enhance its properties or reduce environmental impact.




    properties

    IUPAC Name

    2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl decanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H46O6/c1-3-5-7-9-10-12-14-16-24(26)30-22-20-28-18-17-27-19-21-29-23(25)15-13-11-8-6-4-2/h3-22H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RCGZRZBMXNWTFH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H46O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID9064637
    Record name Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9064637
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    430.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester

    CAS RN

    7346-78-3
    Record name 2-[2-[2-[(1-Oxooctyl)oxy]ethoxy]ethoxy]ethyl decanoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=7346-78-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Decanoic acid, 2-(2-(2-((1-oxooctyl)oxy)ethoxy)ethoxy)ethyl ester
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester
    Source EPA Chemicals under the TSCA
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    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9064637
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl decanoate
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